molecular formula C14H18ClN3O3S B1662889 Hydroxyfasudil Hydrochloride CAS No. 155558-32-0

Hydroxyfasudil Hydrochloride

Cat. No.: B1662889
CAS No.: 155558-32-0
M. Wt: 343.8 g/mol
InChI Key: XWWFOUVDVJGNNG-UHFFFAOYSA-N
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Description

HA 1100 hydrochloride, also known as hydroxyfasudil hydrochloride, is a potent inhibitor of Rho-associated protein kinase (ROCK). It is a cell-permeable active metabolite of fasudil hydrochloride. This compound is known for its selective, ATP-competitive, and reversible inhibition of ROCK1 and ROCK2, with IC50 values of 0.73 μM and 0.72 μM, respectively .

Mechanism of Action

Target of Action

Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . This kinase plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

As a potent inhibitor of ROCK1, Hydroxyfasudil binds to the kinase, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK1, leading to various cellular changes .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyfasudil is the Rho/ROCK pathway . ROCK1, when active, induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK1, Hydroxyfasudil disrupts this process, leading to vasodilation .

Pharmacokinetics

A study on fasudil, from which hydroxyfasudil is derived, showed that after oral administration, the peak concentration of hydroxyfasudil in the blood was similar to that after intravenous treatment . The exposure of Hydroxyfasudil, assessed as AUC 0–tz, differed between both treatments, with 449 µg × h/L after IV treatment and 309 µg × h/L after oral treatment . This suggests that Hydroxyfasudil has a bioavailability of 69% after oral administration compared to IV treatment .

Result of Action

The inhibition of ROCK1 by Hydroxyfasudil leads to a decrease in pulmonary vascular pressure . This is achieved by reducing the expression and activity of Angiotensin-converting enzyme (ACE) and increasing the expression of Endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) .

Action Environment

The action of Hydroxyfasudil can be influenced by various environmental factors. For instance, the risk or severity of renal failure can be increased when Hydroxyfasudil is combined with certain drugs like Cyclosporine . Additionally, the therapeutic efficacy of Hydroxyfasudil can be increased when used in combination with other drugs like Dapagliflozin . Therefore, the environment in which Hydroxyfasudil is used, including the presence of other drugs, can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Hydroxyfasudil Hydrochloride interacts with several biomolecules, including the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, and Rho-associated protein kinase 1 . It inhibits these enzymes, thereby playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes . It has been found to prevent motor neuron cell death induced by SOD1G93A . Moreover, it has been shown to suppress both the increase in ROCK activity and phosphorylated phosphatase and tensin homologue deleted on chromosome 10 (PTEN), and the reduction in phosphorylated Akt induced by SOD1G93A .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective RhoA/ Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time . After oral administration, fasudil concentrations in blood were mostly very low . The maximal concentrations of this compound in blood were similar after oral and IV treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Fasudil treated animals showed reduced myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, improved systolic and diastolic functions, and increased degree of decline in the ST-segment .

Metabolic Pathways

It is known that it interacts with several enzymes and cofactors .

Transport and Distribution

It is known that it interacts with several transporters or binding proteins .

Subcellular Localization

It is known that it interacts with several compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA 1100 hydrochloride involves the hydroxylation of fasudil hydrochloride. The process typically includes the use of specific reagents and conditions to achieve the desired hydroxylation. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer .

Industrial Production Methods

Industrial production of HA 1100 hydrochloride follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and crystallization steps. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

HA 1100 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

HA 1100 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HA 1100 hydrochloride is unique due to its high selectivity and potency as a ROCK inhibitor. Its ability to permeate cells and its reversible inhibition make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWFOUVDVJGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463911
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155558-32-0
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyfasudil monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyfasudil Hydrochloride
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Hydroxyfasudil Hydrochloride
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Hydroxyfasudil Hydrochloride
Reactant of Route 4
Hydroxyfasudil Hydrochloride
Reactant of Route 5
Hydroxyfasudil Hydrochloride
Reactant of Route 6
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Hydroxyfasudil Hydrochloride

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